molecular formula C15H13N3O3S B5881816 N'-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

N'-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE

Cat. No.: B5881816
M. Wt: 315.3 g/mol
InChI Key: ZZFBKPNIYDINKF-CXUHLZMHSA-N
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Description

N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Aminated derivatives: Formed through reduction of the nitro group.

    Halogenated derivatives: Formed through substitution reactions on the thiophene ring.

Scientific Research Applications

N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with biological targets, such as enzymes and DNA. The compound can form stable complexes with metal ions, which can then interact with DNA, leading to potential antibacterial and antifungal effects . The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-NITROTHIOPHEN-2-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and reactivity. This makes it particularly interesting for applications in materials science and medicinal chemistry, where such properties are highly desirable.

Properties

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-15(13-8-12(13)10-4-2-1-3-5-10)17-16-9-11-6-7-14(22-11)18(20)21/h1-7,9,12-13H,8H2,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFBKPNIYDINKF-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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